1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-16(19-13-6-2-1-3-7-13)18-12-17(21,14-8-4-10-22-14)15-9-5-11-23-15/h1-11,21H,12H2,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQZEDVARJYEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Addition to Ketone Precursors
The most frequently employed route involves double nucleophilic attack on ethyl glyoxylate derivatives:
Reaction Scheme:
$$
\text{Thiophen-2-ylmagnesium bromide} + \text{Ethyl glyoxylate} \xrightarrow{\text{THF, -78°C}} \text{Di(thiophen-2-yl)glycolic acid ethyl ester} \xrightarrow{\text{LiAlH}_4} \text{2-Hydroxy-2,2-di(thiophen-2-yl)ethanol} \xrightarrow{\text{Mitsunobu}} \text{Azide intermediate} \xrightarrow{\text{Staudinger}} \text{Ethylamine}
$$
Optimization Data:
This sequence benefits from high functional group tolerance, though the Mitsunobu step requires careful control of azide concentration to minimize diazo byproducts.
Catalytic Asymmetric Hydroamination
Recent advances employ gold(I) catalysts for direct hydroamination of di(thiophen-2-yl)vinyl alcohol:
$$
\text{Di(thiophen-2-yl)vinyl alcohol} + \text{NH}3 \xrightarrow{\text{[Au(JohnPhos)Cl]/AgSbF}6} \text{2-Hydroxy-2,2-di(thiophen-2-yl)ethylamine}
$$
Comparative Performance:
| Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|
| 5 | 25 | 88 | 76 |
| 10 | 40 | 92 | 81 |
While promising, this method currently suffers from catalyst cost and limited substrate scope validation.
Urea Bond Formation Strategies
Isocyanate Coupling
Reaction of 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine with phenyl isocyanate remains the benchmark method:
$$
\text{Amine} + \text{PhNCO} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea}
$$
Critical Parameters:
- Solvent Effects: Dichloromethane outperforms THF and acetonitrile in minimizing oligomerization (Table 1).
- Stoichiometry: 1.05 eq of isocyanate ensures complete conversion while limiting diarylurea formation.
Table 1: Solvent Screening for Urea Formation
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 4 | 89 |
| THF | 7.58 | 6 | 72 |
| Acetonitrile | 37.5 | 3 | 68 |
| Toluene | 2.38 | 12 | 43 |
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDC/HOBt activation enables urea synthesis from phenylcarbamic acid:
$$
\text{PhNHCOOH} + \text{Amine} \xrightarrow{\text{EDC, HOBt, DIPEA}} \text{Target Urea}
$$
Advantages:
- Avoids isocyanate handling
- Compatible with hydroxyl-protected intermediates
Limitations:
Purification and Analytical Characterization
Chromatographic Challenges
The product’s high hydrophobicity (clogP ≈ 3.8) necessitates RP-HPLC with:
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile Phase: Gradient from 40% to 95% MeCN in 0.1% TFA/H₂O over 25 min
- Retention Time: 18.3 min
Spectroscopic Fingerprints
Key NMR Signals (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, urea NH)
- δ 7.45–7.12 (m, 9H, aromatic)
- δ 5.01 (s, 1H, OH)
- δ 3.89 (d, J = 6.4 Hz, 2H, CH₂N)
HRMS (ESI-TOF): Calculated for C₁₇H₁₅N₂O₂S₂ [M+H]⁺: 351.0564, Found: 351.0561
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced urea derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy group and thiophene rings can participate in hydrogen bonding and π-π interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid
- Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
Uniqueness
1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea is unique due to the presence of both thiophene rings and a phenylurea moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea is a complex organic compound notable for its unique structural features, including thiophene rings and a phenylurea moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid with phenyl isocyanate. The reaction typically occurs in the presence of a base like triethylamine in an organic solvent such as dichloromethane. This synthetic route allows for the formation of the desired product through purification methods like recrystallization or chromatography.
The biological activity of this compound is attributed to its structural components. The hydroxy group and thiophene rings facilitate interactions with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate enzyme or receptor activities, leading to various biological effects.
Antimicrobial Properties
Research indicates that compounds containing thiourea functionalities exhibit significant antimicrobial activities. For instance, studies have shown that (thio)urea derivatives demonstrate broad-spectrum antibacterial and antifungal properties. The specific activity of this compound against various pathogens remains to be fully elucidated but follows the trend observed in similar compounds .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation across different cell lines. For example, derivatives of thiourea have demonstrated significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound's mechanism may involve inducing apoptosis and disrupting cell cycle progression .
Case Studies
Several case studies highlight the biological activities of similar thiourea compounds:
- Antitumor Activity : A study reported that a related thiourea derivative exhibited GI50 values ranging from 15 to 30 μM across various cancer cell lines, indicating effective antiproliferative activity compared to standard treatments like etoposide .
- Cytotoxicity Evaluation : In another investigation, a series of thiourea derivatives were screened for their cytotoxic effects against multiple cancer types, revealing IC50 values significantly lower than those of established chemotherapeutics .
Comparative Analysis
The following table summarizes the biological activities of this compound alongside similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity (IC50 μM) | Other Notable Activities |
|---|---|---|---|
| This compound | Moderate | TBD | Potential anti-inflammatory |
| Thiourea Derivative A | High | 15–30 | Antiviral |
| Thiourea Derivative B | Moderate | 10–20 | Antifungal |
Q & A
Q. What are the optimal synthetic routes for 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted thiophene derivatives with phenylurea precursors. Key steps include:
- Thiocarbonyl reagent use : Thiophosgene or analogous reagents facilitate thiourea/urea bond formation under controlled pH (6.5–7.5) and temperature (40–60°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .
- Purification : Post-synthesis, crystallization or column chromatography (using silica gel with ethyl acetate/hexane gradients) ensures ≥95% purity .
Q. Which spectroscopic methods are most effective for structural confirmation?
- NMR spectroscopy : H and C NMR identify proton environments (e.g., hydroxyethyl and phenyl groups) and verify regiochemistry .
- FT-IR : Confirms functional groups (e.g., N-H stretch at 3300–3400 cm, C=O at 1650–1700 cm) .
- X-ray crystallography : Resolves stereochemistry of the hydroxyethyl-thiophene moiety, critical for understanding spatial interactions .
Q. What purification methods ensure high-purity yields?
- Crystallization : Ethanol/water mixtures (3:1 ratio) yield needle-like crystals with minimal impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) separate byproducts, achieving >99% purity for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Temperature control : Lower temperatures (25–30°C) reduce side reactions during thiourea formation, while higher temperatures (50–60°C) accelerate cyclization .
- pH modulation : Buffered systems (e.g., phosphate buffer at pH 7.0) stabilize intermediates, minimizing hydrolysis .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and scalability by maintaining precise reaction parameters .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response profiling : Use EC/IC values across multiple cell lines (e.g., H1299 lung carcinoma) to differentiate cytotoxic vs. therapeutic effects .
- Metabolite screening : LC-MS identifies degradation products that may interfere with activity assays .
- Control for stereoisomerism : Chiral HPLC separates enantiomers, as biological activity often varies between R/S configurations .
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina model binding to receptors (e.g., tyrosine kinases) using PubChem-derived 3D structures (InChI:1S/C18H17ClN2O4S) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on thiophene) with antibacterial potency .
Q. What experimental designs validate the compound’s mechanism of action?
- In vitro assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) tests against Gram-positive/negative bacteria .
- Apoptosis : Flow cytometry (Annexin V/PI staining) quantifies cell death in cancer models .
- Kinetic studies : Surface plasmon resonance (SPR) measures binding affinity to target proteins (e.g., Bcl-2) .
Q. How are derivatives designed to enhance solubility or bioavailability?
- PEGylation : Attach polyethylene glycol chains to the hydroxyethyl group to improve aqueous solubility .
- Prodrug strategies : Esterify the urea moiety for pH-sensitive release in target tissues .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
